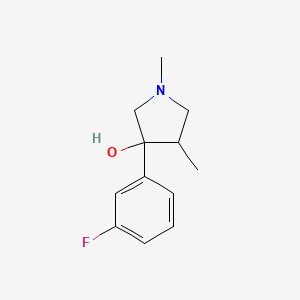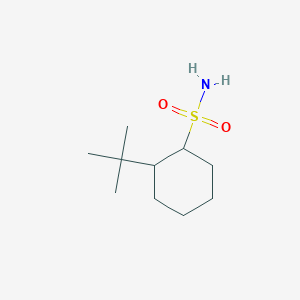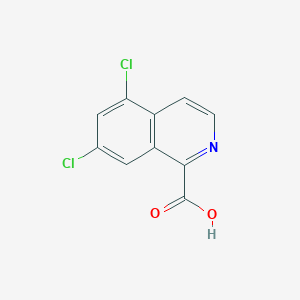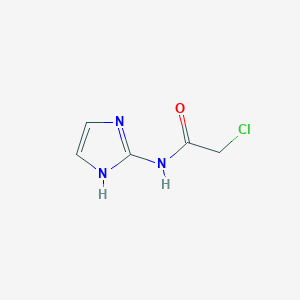![molecular formula C9H9FOS B13236423 1-[(2-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13236423.png)
1-[(2-Fluorophenyl)sulfanyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Fluorophenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C9H9FOS It is characterized by the presence of a fluorophenyl group attached to a sulfanyl group, which is further connected to a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(2-Fluorophenyl)sulfanyl]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-fluorothiophenol with 2-bromoacetone under basic conditions. The reaction typically proceeds as follows:
Reagents: 2-fluorothiophenol, 2-bromoacetone, base (e.g., sodium hydroxide)
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Procedure: The base deprotonates the thiophenol, generating a thiolate anion, which then undergoes nucleophilic substitution with 2-bromoacetone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Fluorophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
1-[(2-Fluorophenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2-Fluorophenyl)sulfanyl]propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl group can participate in covalent bonding or redox reactions. The propan-2-one moiety may act as a reactive site for further chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2-Methylpropyl)sulfanyl]propan-2-one
- 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one
- 2-[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanylacetic acid
Uniqueness
1-[(2-Fluorophenyl)sulfanyl]propan-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H9FOS |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H9FOS/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3 |
Clé InChI |
OKTYDUGHDYCWPI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CSC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13236344.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine](/img/structure/B13236346.png)



![(1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13236361.png)
methanol](/img/structure/B13236366.png)
![[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13236382.png)
amine](/img/structure/B13236392.png)
![4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole](/img/structure/B13236397.png)

![1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13236408.png)


